

Isodemethylwedelolactone and its Analogs: A Comparative Guide to Structure-Activity Relationships

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For Researchers, Scientists, and Drug Development Professionals

Isodemethylwedelolactone, a coumestan derivative, and its structural analogs have garnered significant interest in the scientific community for their diverse pharmacological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of **Isodemethylwedelolactone** and related compounds, focusing on their anticancer, anti-inflammatory, and enzyme-inhibitory properties. The information presented herein is supported by experimental data to facilitate further research and drug development endeavors.

Comparative Biological Activities

The biological activities of **Isodemethylwedelolactone** and its analogs are profoundly influenced by their structural features. The number and position of hydroxyl and methoxy groups on the coumestan core, as well as the overall stereochemistry, dictate the potency and selectivity of these compounds against various biological targets.

Anticancer Activity

While comprehensive comparative data for the anticancer activity of **Isodemethylwedelolactone** across a wide range of cancer cell lines remains limited in publicly available literature, studies on its parent compound, wedelolactone, and other analogs provide valuable SAR insights. Wedelolactone has demonstrated cytotoxic effects against several



cancer cell lines, including breast, prostate, and pituitary cancer. One study reported that a butoxy derivative of wedelolactone, 3-butoxy-1,8,9-trihydroxy-6H-benzofuro[3,2-c]-benzopyran-6-one (BTB), exhibited antiestrogenic activities and inhibited the growth of estrogen receptor-positive breast, endometrial, and ovarian cancer cells with IC50 values ranging from 18.3 to 84.3 μ M depending on the cell line and presence of estradiol[1]. Another study highlighted that wedelolactone inhibits the chymotrypsin-like activity of the proteasome in breast cancer cell lines with IC50 values between 12.78 and 27.8 μ M[2]. The anticancer effects of wedelolactone have been attributed to its ability to interrupt c-Myc oncogenic signaling[3][4].

Table 1: Anticancer Activity of Wedelolactone and its Derivative BTB

Compound	Cancer Cell Line	IC50 (μM)	Reference
Wedelolactone	MDA-MB-231 (Breast)	~27.8 (Proteasome inhibition)	[2]
Wedelolactone	MDA-MB-468 (Breast)	~12.78 (Proteasome inhibition)	[2]
Wedelolactone	T47D (Breast)	~19.45 (Proteasome inhibition)	[2]
ВТВ	MCF-7 (Breast)	18.3 ± 2.0 (with E2)	[1]
ВТВ	Ishikawa (Endometrial)	32.2 ± 2.0 (with E2)	[1]
ВТВ	SKOV-3 (Ovarian)	41.9 ± 2.5 (with E2)	[1]
ВТВ	MDA-MB-231 (Breast)	42.5 ± 3.5 (with E2)	[1]
ВТВ	HEC-1-A (Endometrial)	80.4 ± 4.5 (with E2)	[1]
ВТВ	OVCA429 (Ovarian)	77.5 ± 4.5 (with E2)	[1]

Note: Direct comparative IC50 values for **Isodemethylwedelolactone** in these specific cancer cell lines were not available in the searched literature.

Anti-inflammatory Activity



The anti-inflammatory properties of wedelolactone and its analogs are well-documented. These compounds are known to modulate key inflammatory pathways, including the Nuclear Factor-kappa B (NF-kB) and Interleukin-6/Signal Transducer and Activator of Transcription 3 (IL-6/STAT3) signaling cascades.

A key activity contributing to the anti-inflammatory effects of these compounds is the inhibition of phosphodiesterase 4 (PDE4), an enzyme that degrades cyclic AMP (cAMP), a crucial second messenger in inflammatory signaling. A comparative study on PDE4D inhibition revealed the following structure-activity relationship:

Table 2: PDE4D Inhibitory Activity of Wedelolactone and its Analogs

Compound	Structure	PDE4D IC50 (µM)
Wedelolactone	R1=OH, R2=OH, R3=OH	2.8
Isodemethylwedelolactone	R1=OH, R2=OH, R3=H	> 50
Methylated Wedelolactone	R1=OCH3, R2=OCH3, R3=OCH3	> 50
Coumestrol	R1=OH, R2=H, R3=OH	> 50

Data sourced from a study on PDE4 inhibitors. The basic coumestan structure is implied.

These results suggest that the hydroxyl groups at positions R1 and R3, and a methoxy group at R2 of the wedelolactone scaffold are crucial for potent PDE4 inhibitory activity. The absence of the hydroxyl group at the R3 position in **Isodemethylwedelolactone** significantly reduces its PDE4 inhibitory capacity.

Na+/K+-ATPase Inhibitory Activity

The Na+/K+-ATPase, or sodium-potassium pump, is a vital enzyme involved in maintaining cellular ion gradients. Inhibition of this pump can have significant physiological effects. A study on wedelolactone analogues revealed that the substitution pattern on the coumestan ring system influences their Na+/K+-ATPase inhibitory activity.

Table 3: Na+/K+-ATPase Inhibitory Activity of Wedelolactone Analogs



Compound	R1	R2	R3	R4	IC50 (μM)
Wedelolacton e (Reference)	ОН	ОСН3	ОН	ОН	0.7
Analog 2b	O-benzyl	ОСН3	ОН	ОН	0.7
Analog 2c	Н	OCH3	ОН	ОН	3
Analog 2d	ОН	Н	ОН	ОН	10
Analog 2e	ОН	OCH3	Н	ОН	20
Analog 2f	O-benzyl	ОСН3	Н	ОН	25
Analog 2g	ОН	ОСН3	ОН	Н	3
Analog 2h	O-benzyl	OCH3	ОН	Н	6
Analog 2i	ОН	ОСН3	Н	Н	30

Data adapted from a study on Na+, K+ -ATPase inhibitors[5]. Note:

Isodemethylwedelolactone was not explicitly evaluated in this study, but the data suggests that the presence and position of hydroxyl groups are critical for activity.

The data indicates that a hydroxyl group at position R1 and a catechol group (hydroxyls at R3 and R4) are important for potent inhibition of Na+/K+-ATPase.

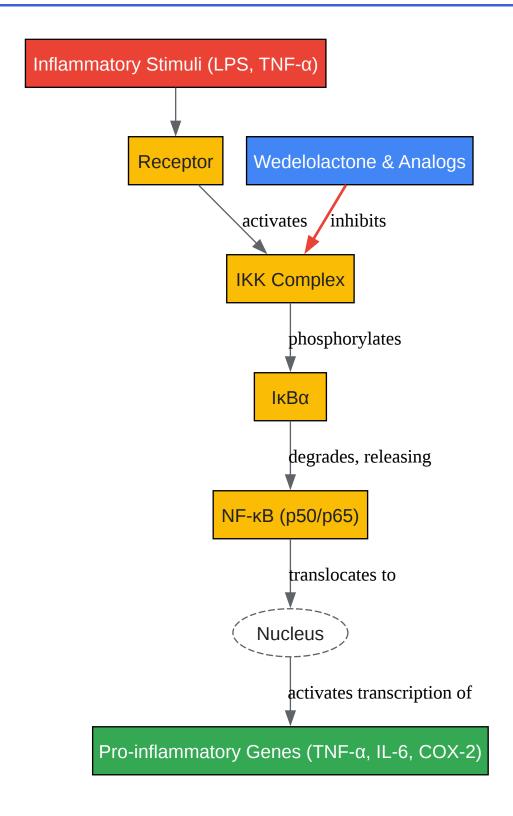
Signaling Pathways and Mechanisms of Action

The pharmacological effects of **Isodemethylwedelolactone** and its analogs are mediated through their interaction with various cellular signaling pathways.

Anti-inflammatory Signaling Pathways

Wedelolactone and its analogs exert their anti-inflammatory effects primarily by inhibiting the NF-κB and IL-6/STAT3 signaling pathways.





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